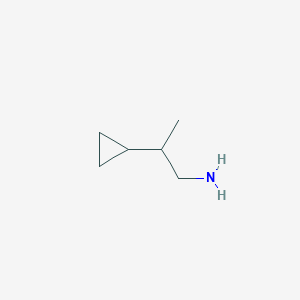
2-Cyclopropylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylpropan-1-amine is an organic compound with the molecular formula C6H13N. It is a primary amine characterized by a cyclopropyl group attached to the second carbon of a propanamine chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpropan-1-amine typically involves the reaction of cyclopropylcarbinol with ammonia or an amine under specific conditions. One common method is the reductive amination of cyclopropylcarbinol using ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of cyclopropylcarbinol in the presence of ammonia over a suitable catalyst, such as palladium on carbon (Pd/C), is another method employed for large-scale production. This method offers the advantage of being more environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
2-Cyclopropylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and alkylating agents are typically used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated and acylated derivatives.
科学的研究の応用
2-Cyclopropylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyclopropylpropan-1-amine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached directly to the amine.
Propan-1-amine: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylmethylamine: Similar structure but with a different substitution pattern.
Uniqueness
2-Cyclopropylpropan-1-amine is unique due to the presence of both a cyclopropyl group and a propanamine chain. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. The cyclopropyl group introduces ring strain, which can affect the compound’s stability and reactivity compared to its analogs.
特性
分子式 |
C6H13N |
|---|---|
分子量 |
99.17 g/mol |
IUPAC名 |
2-cyclopropylpropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-5(4-7)6-2-3-6/h5-6H,2-4,7H2,1H3 |
InChIキー |
RQUOMUYKVVAWSQ-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


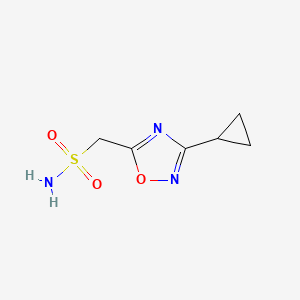
![Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)
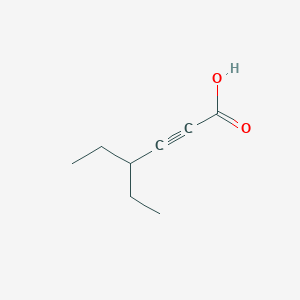
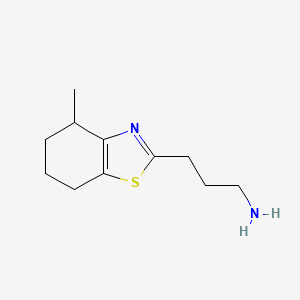


![5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)
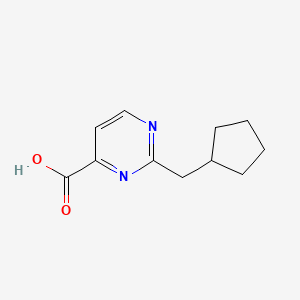

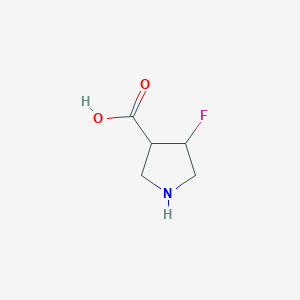
![Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate](/img/structure/B13187958.png)

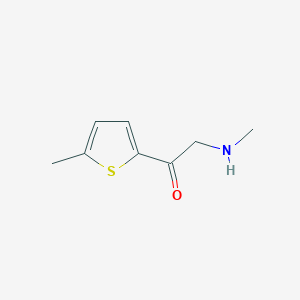
![1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187970.png)
